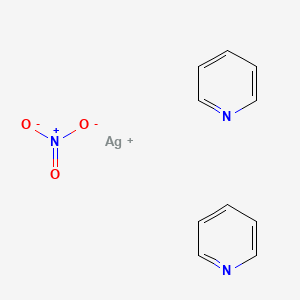
Silver;pyridine;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;pyridine;nitrate is a coordination compound consisting of silver, pyridine, and nitrate ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The combination of silver and pyridine in the presence of nitrate ions results in a compound with interesting reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silver;pyridine;nitrate typically involves the reaction of silver nitrate with pyridine in an aqueous solution. The reaction can be represented as follows:
AgNO3+C5H5N→Ag(C5H5N)NO3
In this reaction, silver nitrate (AgNO₃) reacts with pyridine (C₅H₅N) to form this compound. The reaction is usually carried out at room temperature, and the product can be isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The purity of the reagents and the control of reaction conditions are crucial to ensure the quality of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Silver;pyridine;nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion in the compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: Pyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield metallic silver, while substitution reactions may produce new coordination complexes .
Scientific Research Applications
Silver;pyridine;nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and electrochemical processes.
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Silver;pyridine;nitrate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The pyridine ligand can modulate the electronic structure of silver, enhancing its reactivity and selectivity in various reactions . The nitrate ion plays a role in stabilizing the compound and facilitating its solubility in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO₃): A widely used compound with strong oxidizing properties and applications in photography, medicine, and chemistry.
Pyridine (C₅H₅N): A basic heterocyclic compound used as a solvent and reagent in organic synthesis.
Silver;pyridine;chloride: Similar to Silver;pyridine;nitrate but with chloride ions instead of nitrate, used in coordination chemistry and catalysis.
Uniqueness
This compound is unique due to the combination of silver, pyridine, and nitrate ions, which imparts distinct chemical properties and reactivity. The presence of pyridine enhances the stability and solubility of the compound, while the nitrate ion contributes to its oxidizing potential .
Properties
CAS No. |
39716-70-6 |
|---|---|
Molecular Formula |
C10H10AgN3O3 |
Molecular Weight |
328.07 g/mol |
IUPAC Name |
silver;pyridine;nitrate |
InChI |
InChI=1S/2C5H5N.Ag.NO3/c2*1-2-4-6-5-3-1;;2-1(3)4/h2*1-5H;;/q;;+1;-1 |
InChI Key |
AJTSAXPMRCWUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


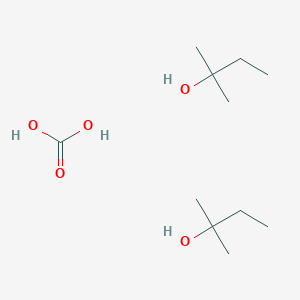
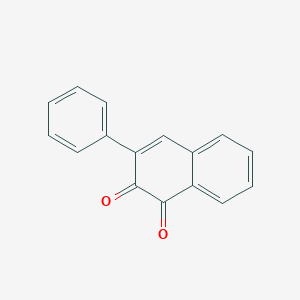
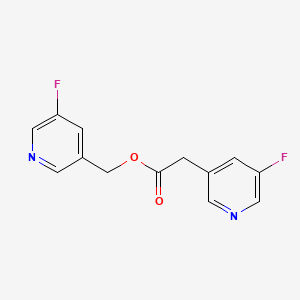
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
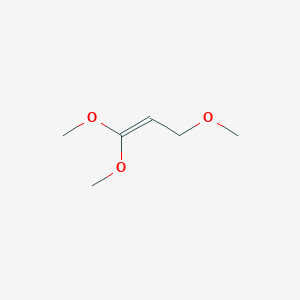
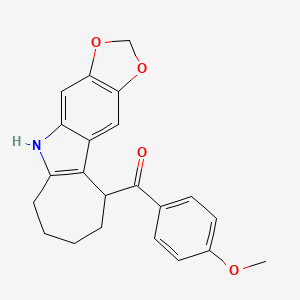

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
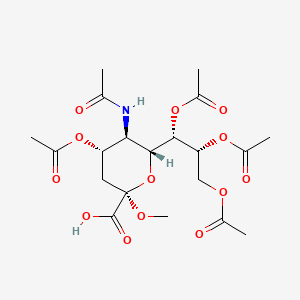

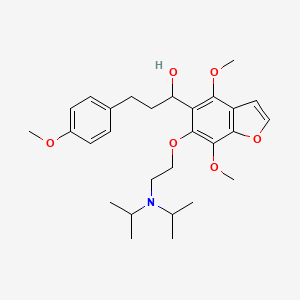
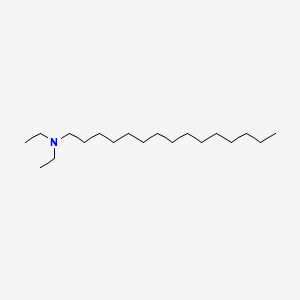
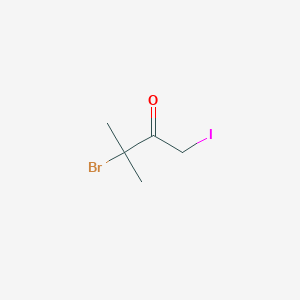
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
